1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole
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Description
1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C19H21N5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.17969569 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is the proton pump (H+/K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound is a proton pump inhibitor (PPI) . It selectively enters gastric parietal cells and transforms into an active metabolite. This metabolite forms a covalent bond with the sulfhydryl group of the H+/K±ATPase enzyme, irreversibly inhibiting it . This action suppresses gastric acid secretion .
Pharmacokinetics
It’s known that the compound is orally administered and selectively enters gastric parietal cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is the suppression of gastric acid secretion . This can provide relief from conditions associated with excess gastric acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Properties
IUPAC Name |
1-methyl-2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-22-16-7-3-2-6-15(16)21-19(22)24-11-9-14-12-23(13-17(14)24)18-8-4-5-10-20-18/h2-8,10,14,17H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBNYARGZECRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC4C3CN(C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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